Bis(triphenylphosphine)copper(I) nitrate molecular structure
Bis(triphenylphosphine)copper(I) nitrate molecular structure
An In-depth Technical Guide to the Molecular Structure of Bis(triphenylphosphine)copper(I) Nitrate
Abstract
This technical guide provides a comprehensive examination of the molecular structure of bis(triphenylphosphine)copper(I) nitrate, [Cu(PPh₃)₂(NO₃)]. The compound's significance as a synthetic precursor and catalyst necessitates a thorough understanding of its stereochemistry and bonding. Initial investigations into its structure were ambiguous, suggesting possibilities including a tricoordinate monomer or a nitrate-bridged dimer.[1] This guide synthesizes data from definitive three-dimensional X-ray crystallographic analyses to elucidate the precise coordination geometry, bonding parameters, and the underlying reasons for its significant structural distortions. Detailed experimental protocols for its synthesis and crystallization are provided, alongside spectroscopic insights that corroborate the solid-state structure.
Elucidation of the Core Molecular Structure
The definitive structure of bis(triphenylphosphine)copper(I) nitrate was resolved through single-crystal X-ray diffraction.[1][2][3] This analysis unequivocally demonstrated that the complex exists as a discrete monomer in the solid state.[2][3] The central copper(I) ion is four-coordinate, achieving this coordination by bonding to two phosphorus atoms from two triphenylphosphine (PPh₃) ligands and two oxygen atoms from a single, bidentate nitrate anion.[1][2][4]
Coordination Geometry: A Study in Distortion
While the four-coordinate nature of the copper(I) center suggests a tetrahedral geometry, the actual structure is profoundly distorted from the ideal 109.5° bond angles.[1][5] This distortion is a direct consequence of the conflicting steric and electronic demands of its ligands.
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Steric Influence of Triphenylphosphine Ligands: The two triphenylphosphine ligands are exceptionally bulky. To minimize steric repulsion between their large phenyl rings, they arrange themselves as far apart as possible. This results in a P-Cu-P bond angle that is dramatically expanded to approximately 131.2°.[2][3] This value is significantly larger than the ideal tetrahedral angle and is among the largest P-Cu-P angles observed for nominally tetrahedral copper(I) complexes.[1]
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Geometric Constraint of the Bidentate Nitrate Ligand: In contrast, the nitrate anion acts as a chelating bidentate ligand, coordinating to the copper center through two of its oxygen atoms. The geometric constraints of the three-atom nitrate group force a very narrow O-Cu-O "bite angle" of about 57.5°.[2][3] This acute angle is a primary contributor to the overall distortion of the coordination sphere.
The interplay between the expansive P-Cu-P angle and the acute O-Cu-O angle defines the highly distorted tetrahedral environment of the copper(I) ion.
Caption: Distorted tetrahedral geometry of [Cu(PPh₃)₂(NO₃)].
Crystallographic Data and Key Structural Parameters
The compound crystallizes in the monoclinic system.[2][3][4] Different studies have reported settings as I2/a or C2/c, which are standard variations for the same space group.[2][4] The unit cell contains four discrete molecules.[2][3]
Table 1: Key Crystallographic and Structural Parameters
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2][3][4] |
| Space Group | I2/a (or C2/c) | [2][4] |
| a (Å) | ~22.524 - 24.52 | [2][3][4] |
| b (Å) | ~9.197 | [2][3][4] |
| c (Å) | ~15.440 | [2][3][4] |
| β (°) | ~101.56 - 116.69 | [2][3][4] |
| Molecules per cell (Z) | 4 | [2][3][4] |
| Bond Lengths (Å) | ||
| Cu-P | 2.256 ± 0.003 | [2][3] |
| Cu-O | 2.223 ± 0.010 | [2][3] |
| Cu-N | 2.599 ± 0.025 | [2][3] |
| Bond Angles (°) | ||
| P-Cu-P' | 131.2 ± 0.1 | [2][3] |
| O-Cu-O' | 57.5 ± 0.3 | [2][3] |
The Cu-P bond length of ~2.256 Å is typical for copper(I)-phosphine complexes.[2] The notable feature is the long Cu-N distance of ~2.599 Å, which, combined with the shorter Cu-O distances, confirms that the nitrate ion coordinates through its oxygen atoms rather than the nitrogen atom.[2][3]
Synthesis and Characterization Workflow
The reliable synthesis and structural confirmation of [Cu(PPh₃)₂(NO₃)] follows a well-established workflow, beginning with a ligand reduction reaction and culminating in single-crystal X-ray diffraction.
Caption: Workflow from synthesis to structural characterization.
Experimental Protocol: Synthesis
This protocol is adapted from the method first reported by Cotton and Goodgame and subsequently used in crystallographic studies.[1][4]
Objective: To synthesize bis(triphenylphosphine)copper(I) nitrate via the reduction of a copper(II) salt in the presence of excess triphenylphosphine.
Materials:
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Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
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Triphenylphosphine (PPh₃)
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Methanol (reagent grade)
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Ethanol (reagent grade)
Procedure:
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In a round-bottom flask, dissolve an excess of triphenylphosphine in methanol under a nitrogen or argon atmosphere. A molar ratio of at least 3:1 (PPh₃:Cu) is recommended.
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In a separate beaker, dissolve copper(II) nitrate trihydrate in a minimal amount of methanol.
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Slowly add the copper(II) nitrate solution to the stirring triphenylphosphine solution. The triphenylphosphine acts as both a ligand and a reducing agent, converting Cu(II) to Cu(I).
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The reaction mixture is typically heated at reflux for several hours.[6]
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Upon cooling, a colorless precipitate of [Cu(PPh₃)₂(NO₃)] will form.
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Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.
Experimental Protocol: Single Crystal Growth
Objective: To grow single crystals of [Cu(PPh₃)₂(NO₃)] suitable for X-ray diffraction analysis.
Procedure:
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Prepare a saturated solution of the synthesized [Cu(PPh₃)₂(NO₃)] in hot ethanol.[1]
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Filter the hot solution to remove any insoluble impurities.
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Allow the clear filtrate to cool slowly and undisturbed to room temperature.
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Over several hours to days, long, colorless, acicular (needle-like) crystals will form.[2][3]
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Isolate the crystals by decanting the mother liquor and gently drying them.
Spectroscopic Confirmation
Infrared (IR) spectroscopy is a valuable tool for confirming the coordination mode of the nitrate ligand. In the solid-state spectrum of [Cu(PPh₃)₂(NO₃)], the presence of specific bands indicates a weakly coordinated bidentate nitrate group, which is consistent with the X-ray diffraction data.[6] Furthermore, ³¹P NMR spectroscopy can be used to characterize the complex in solution and in the solid state.[7]
Conclusion
The molecular structure of bis(triphenylphosphine)copper(I) nitrate is definitively established as a four-coordinate, monomeric complex. Its coordination sphere consists of two bulky triphenylphosphine ligands and one bidentate nitrate anion, resulting in a severely distorted tetrahedral geometry. This distortion is a classic example of how the steric demands of bulky ligands (large P-Cu-P angle) and the geometric constraints of a small chelating ligand (acute O-Cu-O angle) dictate the final molecular architecture. This detailed structural understanding is paramount for professionals leveraging this compound in catalysis and materials synthesis, as the coordination environment directly influences its reactivity and properties.
References
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Messmer, G. G., & Palenik, G. J. (1969). Crystal structure of bis(triphenylphosphine)copper(I) nitrate. Inorganic Chemistry, 8(12), 2750–2752. [Link]
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Messmer, G. G., & Palenik, G. J. (1969). Distortions in tetrahedral copper(I)–phosphine complexes: bis(triphenylphosphine)copper(I) nitrate. Canadian Journal of Chemistry, 47(8), 1440-1441. [Link]
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Zou, Y., & Liu, Q. (2000). Crystal and Molecular Structure of Copper( I ) Complex [Cu(PPh3)2(NO3)]. Chinese Journal of Structural Chemistry, 19(5), 333-336. [Link]
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ResearchGate. (n.d.). Synthesis and characterization of tris(triphenylphosphane)copper(I) nitrate dimer and its applications as precursor of copper oxide nanorods. Retrieved March 14, 2026, from [Link]
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Semantic Scholar. (n.d.). Crystal structure of bis(triphenylphosphine)copper(I) nitrate. Retrieved March 14, 2026, from [Link]
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Canadian Science Publishing. (1969). Distortions in tetrahedral copper(I)–phosphine complexes: bis(triphenylphosphine)copper(I) nitrate. Retrieved March 14, 2026, from [Link]
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American Chemical Society. (1969). Crystal structure of bis(triphenylphosphine)copper(I) nitrate. Retrieved March 14, 2026, from [Link]
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Lucier, B. E. G., et al. (2010). Solid-State 65Cu and 31P NMR Spectroscopy of Bis(triphenylphosphine) Copper Species. The Journal of Physical Chemistry C, 114(17), 7949-7962. [Link]
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MDPI. (2023). Copper(I)/Triphenylphosphine Complexes Containing Naphthoquinone Ligands as Potential Anticancer Agents. Retrieved March 14, 2026, from [Link]
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MDPI. (2023). Heteroleptic Copper Complexes as Catalysts for the CuAAC Reaction: Counter-Ion Influence in Catalyst Efficiency. Retrieved March 14, 2026, from [Link]
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ResearchGate. (2018). Coordination Complexes of Copper(I) Nitrate. Retrieved March 14, 2026, from [Link]
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Sultana, N., Arayne, M. S., & Ali, S. A. (2002). Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine. Pakistan Journal of Pharmaceutical Sciences, 15(2), 69-79. [Link]
